piperazin-1-yl(1H-pyrrol-2-yl)methanone

Descripción general

Descripción

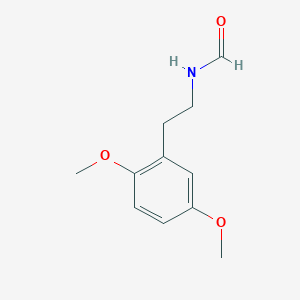

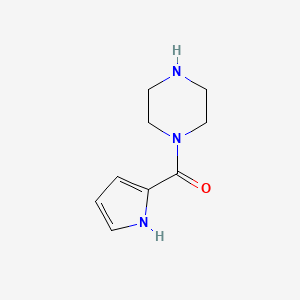

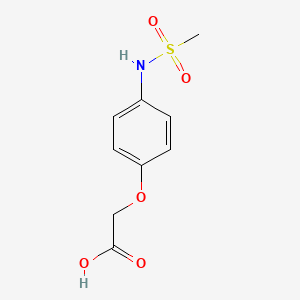

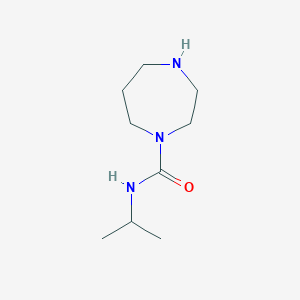

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a compound that has been studied for its potential therapeutic effects . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms . This compound has been found to have anti-inflammatory effects .

Synthesis Analysis

The synthesis of piperazin-1-yl(1H-pyrrol-2-yl)methanone and similar compounds often involves the reaction of a piperazine derivative with a pyrrole derivative . The specific methods and conditions for the synthesis can vary depending on the desired product and the starting materials .Molecular Structure Analysis

The molecular structure of piperazin-1-yl(1H-pyrrol-2-yl)methanone includes a piperazine ring and a pyrrole ring . The piperazine ring is a six-membered ring with two nitrogen atoms, while the pyrrole ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Piperazin-1-yl(1H-pyrrol-2-yl)methanone and similar compounds can participate in various chemical reactions. For example, they can interact with different gas molecules as ligands, such as H2, N2, CO, H2O, C2H4, and C2H2 . These interactions can lead to bond activation within the ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazin-1-yl(1H-pyrrol-2-yl)methanone can be determined through various analytical techniques. For example, its molecular weight can be determined through high-resolution mass spectrometry . Its melting point and infrared spectrum can also provide information about its physical and chemical properties .Aplicaciones Científicas De Investigación

Sure! Here’s a comprehensive analysis of the scientific research applications of piperazin-1-yl(1H-pyrrol-2-yl)methanone, focusing on six unique fields:

Pharmaceutical Development

Piperazin-1-yl(1H-pyrrol-2-yl)methanone has shown potential in pharmaceutical development, particularly as a scaffold for designing new drugs. Its unique structure allows for the creation of compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Researchers are exploring its use in developing novel therapeutics that can target specific pathways in various diseases.

Neuropharmacology

In neuropharmacology, this compound is being investigated for its potential to modulate neurotransmitter systems. Studies suggest that derivatives of piperazin-1-yl(1H-pyrrol-2-yl)methanone can interact with serotonin and dopamine receptors, making them candidates for treating neurological disorders such as depression, anxiety, and schizophrenia . The ability to fine-tune these interactions could lead to more effective and targeted treatments.

Cancer Research

Piperazin-1-yl(1H-pyrrol-2-yl)methanone derivatives are also being studied for their anticancer properties. Researchers have found that these compounds can inhibit the growth of cancer cells by interfering with specific signaling pathways involved in cell proliferation and survival . This makes them promising candidates for developing new anticancer drugs that can overcome resistance to existing therapies.

Antimicrobial Agents

The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its derivatives are being explored as potential new antibiotics, especially in the face of rising antibiotic resistance . By targeting unique bacterial enzymes and pathways, these compounds could provide new solutions for treating infections that are resistant to current antibiotics.

Material Science

Beyond biological applications, piperazin-1-yl(1H-pyrrol-2-yl)methanone is being investigated in material science for its potential use in creating novel materials. Its chemical properties allow it to be incorporated into polymers and other materials, enhancing their mechanical and thermal properties . This could lead to the development of new materials with applications in various industries, including aerospace and electronics.

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are being studied for their potential as agrochemicals. They have shown promise as herbicides and pesticides, offering a new approach to pest control that could be more effective and environmentally friendly . By targeting specific biochemical pathways in pests, these compounds could reduce the reliance on traditional chemical pesticides.

Direcciones Futuras

The future research directions for piperazin-1-yl(1H-pyrrol-2-yl)methanone could include further exploration of its therapeutic potential. For example, its anti-inflammatory effects could be further investigated for potential applications in treating inflammatory diseases . Additionally, its interactions with different gas molecules could be studied to understand its potential as a catalyst .

Mecanismo De Acción

Target of Action

Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a complex compound with potential therapeutic applications. Its primary target is the Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .

Mode of Action

The compound acts as a reversible inhibitor of the MAGL enzyme . By inhibiting MAGL, it prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased levels of 2-AG in the body . This results in enhanced activation of the cannabinoid receptors, potentially providing therapeutic benefits in conditions such as neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system , a complex cell-signaling system in the body. The endocannabinoids, such as 2-AG, are synthesized on-demand in the plasma membrane and released into the extracellular space . After activating the cannabinoid receptors, endocannabinoids are transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, the degradation of 2-AG is reduced, leading to an increase in its levels and thus enhancing the activation of the cannabinoid receptors .

Pharmacokinetics

Similar compounds have been shown to exhibit good binding affinity in the nanomolar range

Result of Action

The inhibition of MAGL by piperazin-1-yl(1H-pyrrol-2-yl)methanone can lead to a variety of cellular effects. For instance, it can potentially enhance the activation of cannabinoid receptors, which may provide therapeutic benefits in various pathologies . Moreover, it has been suggested that similar compounds may have cytotoxic activity against certain cancer cell lines .

Propiedades

IUPAC Name |

piperazin-1-yl(1H-pyrrol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h1-3,10-11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQFEINGSSZCCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

piperazin-1-yl(1H-pyrrol-2-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)

![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)

![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)

![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)

![(1S,3S,5S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3076023.png)